molecular formula C21H15BrN2O5S2 B15174542 C21H15BrN2O5S2

C21H15BrN2O5S2

Cat. No.: B15174542
M. Wt: 519.4 g/mol
InChI Key: UBCBUPVTRIWICX-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes bromine, nitrogen, oxygen, and sulfur atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-(4-bromophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-(4-bromophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-methyl 2-(2-(4-bromophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-(4-bromophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 2-(2-(4-chlorophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate
  • (E)-methyl 2-(2-(4-fluorophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

The uniqueness of (E)-methyl 2-(2-(4-bromophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to similar compounds with different halogen substitutions .

Properties

Molecular Formula

C21H15BrN2O5S2

Molecular Weight

519.4 g/mol

IUPAC Name

11-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

InChI

InChI=1S/C21H15BrN2O5S2/c1-29-13-8-9(2-7-12(13)25)14-15-17(30-18-16(14)31-21(28)23-18)20(27)24(19(15)26)11-5-3-10(22)4-6-11/h2-8,14-15,17,25H,1H3,(H,23,28)

InChI Key

UBCBUPVTRIWICX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5)O

Origin of Product

United States

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